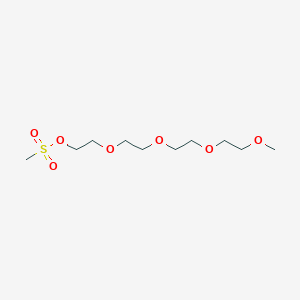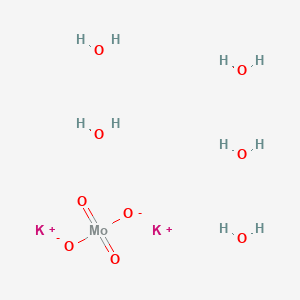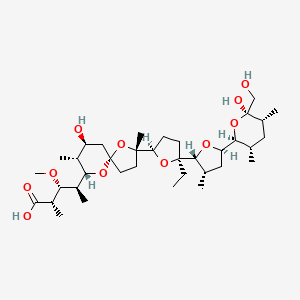
m-PEG5-Ms
Vue d'ensemble
Description
M-PEG5-Ms, also known as 2,5,8,11-tetraoxatridecan-13-yl methanesulfonate, is a compound with the molecular formula C10H22O7S . It has a molecular weight of 286.34 g/mol . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
M-PEG5-Ms is used in the synthesis of PROTACs and as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The InChI code for m-PEG5-Ms is 1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 . The canonical SMILES structure is COCCOCCOCCOCCOS(=O)(=O)C .Physical And Chemical Properties Analysis
M-PEG5-Ms has a molecular weight of 286.34 g/mol . It has a topological polar surface area of 88.7 Ų . It has a rotatable bond count of 13 .Applications De Recherche Scientifique
Solubility Enhancer
m-PEG5-Ms is a PEG linker containing a mesyl group. The hydrophilic PEG spacer increases solubility in aqueous media . This property makes it useful in various applications where enhancing solubility is crucial.
Nucleophilic Substitution Reactions
The mesyl group in m-PEG5-Ms is a good leaving group for nucleophilic substitution reactions . This makes it a valuable tool in organic synthesis, where such reactions are commonly employed.
Bioconjugation
m-PEG5-Ms can be used in bioconjugation, a process where two biomolecules are chemically joined. The mesyl group can be easily replaced by thiol and amino groups through a nucleophilic substitution , making it a versatile linker in the creation of bioconjugates.
Mécanisme D'action
Target of Action
m-PEG5-Ms is primarily used in the synthesis of two types of molecules: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of m-PEG5-Ms are therefore the proteins that these molecules are designed to interact with.
Mode of Action
m-PEG5-Ms acts as a linker in the synthesis of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . This brings the target protein close to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to cancer cells, where the drug is released to kill the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG5-Ms is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By bringing the target protein close to an E3 ubiquitin ligase, PROTACs facilitate the tagging of the target protein with ubiquitin . This ubiquitin tag signals for the protein to be degraded by the proteasome .
Pharmacokinetics
The pharmacokinetics of m-PEG5-Ms are largely determined by the properties of the PROTAC or ADC it is part of . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules can vary widely depending on their structure and the specific proteins they target . The use of a peg-based linker like m-peg5-ms can improve the solubility and stability of these molecules .
Result of Action
The result of m-PEG5-Ms’s action is the selective degradation of target proteins in the case of PROTACs . This can have a variety of effects depending on the function of the target protein . For ADCs, the result is the targeted killing of cancer cells .
Action Environment
The action of m-PEG5-Ms is influenced by various environmental factors. The intracellular environment plays a crucial role in the ubiquitin-proteasome system . Factors such as pH, temperature, and the presence of other proteins can all influence the efficacy of PROTACs . For ADCs, the tumor microenvironment can impact the delivery and release of the cytotoxic drug .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYCEJMFZMVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219106 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG5-Ms | |
CAS RN |
130955-37-2 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130955-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














